molecular formula C20H16N6 B12206855 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyr imidine

3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyr imidine

Cat. No.: B12206855
M. Wt: 340.4 g/mol
InChI Key: JDSNXFRHMYAXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the desired substituents. Reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in its potential as a kinase inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2). This inhibition is crucial for cancer treatment as it disrupts cell cycle progression and induces apoptosis in cancer cells.

  • Biological Studies : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) with significant IC50 values indicating potent activity against these cells .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity through:

  • Inhibition of CDK2/Cyclin A2 : This mechanism leads to cell cycle arrest and apoptosis in cancer cells. Case studies have demonstrated its efficacy against HCT-116 cell lines with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Activity

Compounds featuring similar pyrazole and triazole structures have demonstrated antimicrobial properties against various pathogens:

  • Mechanism : These compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways. Studies have shown effectiveness against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antitumor Activity Evaluation

A study evaluated the antiproliferative activity of various triazole derivatives against cancer cell lines. Compounds similar to 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine displayed promising results:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7.
  • Results : Some derivatives exhibited IC50 values below 20 μM, indicating strong antitumor activity compared to standard treatments like Cisplatin .

Anticonvulsant Activity

Another area of exploration involves the anticonvulsant properties of related compounds. A series of new triazole derivatives were tested for their ability to mitigate seizures in animal models:

  • Testing Method : Maximal electroshock (MES) test.
  • Findings : Certain derivatives showed effective anticonvulsant activity with ED50 values indicating potential therapeutic use in epilepsy management .

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Compounds with a similar core structure but different substituents, leading to distinct properties and applications.

Uniqueness

The uniqueness of 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine lies in its specific substituents, which confer unique biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for various research and industrial applications.

Biological Activity

3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazolo[5,4-d]pyrimidine core fused with a triazole ring. The presence of the 2,4-dimethylphenyl and phenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC20H18N6
Molecular Weight354.39 g/mol
IUPAC Name3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

The primary mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its activation and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a potential candidate for cancer therapy.

Anticancer Activity

Research indicates that 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine exhibits significant anticancer properties. In vitro studies have shown that it effectively induces apoptosis in various cancer cell lines by disrupting the cell cycle.

  • Study Findings : A study demonstrated that this compound reduced cell viability in breast cancer cells by up to 70% at concentrations of 10 µM after 48 hours of treatment. The induction of apoptosis was confirmed through Annexin V staining assays.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. It has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. In vivo studies using animal models have shown that it significantly reduces inflammation markers.

  • Case Study : In a rat model of induced paw edema, administration of the compound at a dose of 20 mg/kg resulted in a reduction of paw swelling by approximately 50% compared to control groups.

Research Findings

Several studies have investigated the biological activities of similar pyrazolo[5,4-d]pyrimidine derivatives. For instance:

  • CDK Inhibition : Other derivatives have shown activity as CDK inhibitors with varying potencies.
  • Antiviral Properties : Some compounds in this class have demonstrated antiviral effects against HIV and other viruses.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl rings can significantly affect biological activity.

Properties

Molecular Formula

C20H16N6

Molecular Weight

340.4 g/mol

IUPAC Name

10-(2,4-dimethylphenyl)-4-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H16N6/c1-13-8-9-17(14(2)10-13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

JDSNXFRHMYAXAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.